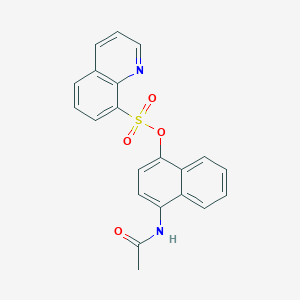
N,N-dibenzyl-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-8-quinolinesulfonamide, also known as DBQSA, is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique chemical structure and properties make it an attractive candidate for use in a wide range of scientific research applications.
科学的研究の応用
N,N-dibenzyl-8-quinolinesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of N,N-dibenzyl-8-quinolinesulfonamide is in the field of organic electronics. It has been shown to have excellent electron transport properties and can be used as a hole transport material in organic solar cells and organic light-emitting diodes.
In addition, N,N-dibenzyl-8-quinolinesulfonamide has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines and can also inhibit the growth of bacteria and fungi. Furthermore, it has been shown to have anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of N,N-dibenzyl-8-quinolinesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N,N-dibenzyl-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of cell death that is important in the prevention and treatment of cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using N,N-dibenzyl-8-quinolinesulfonamide in lab experiments is its unique chemical structure and properties. It has excellent electron transport properties, making it a useful material for use in organic electronics. It also has antitumor activity and can inhibit the growth of bacteria and fungi, making it a potential candidate for use in medicinal chemistry.
However, there are also some limitations to using N,N-dibenzyl-8-quinolinesulfonamide in lab experiments. It is a relatively new compound and has not been extensively studied, so its long-term effects and potential side effects are not fully understood. In addition, it can be difficult to synthesize and purify, which can make it more challenging to work with in the lab.
将来の方向性
There are many potential future directions for research on N,N-dibenzyl-8-quinolinesulfonamide. One area of research could be to further investigate its potential applications in organic electronics. This could involve studying its electron transport properties in more detail and exploring new ways to incorporate it into organic solar cells and organic light-emitting diodes.
Another area of research could be to further investigate its potential applications in medicinal chemistry. This could involve studying its antitumor activity in more detail and exploring new ways to use it to treat cancer. It could also involve exploring its potential as an antibiotic or antifungal agent.
Overall, N,N-dibenzyl-8-quinolinesulfonamide is a promising compound that has many potential applications in various fields of science. Further research is needed to fully understand its properties and potential uses, but its unique chemical structure and properties make it an exciting area of research for scientists.
合成法
N,N-dibenzyl-8-quinolinesulfonamide can be synthesized by the reaction of 8-hydroxyquinoline with benzylamine and sulfamic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
特性
分子式 |
C23H20N2O2S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N,N-dibenzylquinoline-8-sulfonamide |
InChI |
InChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
InChIキー |
XSJUJBIKJDYONU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)

